UniPR129
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UniPR129 is a competitive small molecule antagonist of the Eph-ephrin system. It is specifically designed to disrupt the interaction between the EphA2 receptor and the ephrin-A1 ligand. This compound has shown significant potential in inhibiting angiogenesis and tumor progression, making it a promising candidate for cancer research .
準備方法
UniPR129 is synthesized through a conjugation of L-homo-tryptophan with lithocholic acid. The synthetic route involves computational design followed by chemical synthesis. The compound is tested for its ability to inhibit the interaction between the EphA2 receptor and the ephrin-A1 ligand using an ELISA binding study .
化学反応の分析
UniPR129 undergoes several types of chemical reactions, including:
Oxidation: The 3-hydroxy group on the lithocholic acid moiety can be oxidized to form a 3-oxo derivative.
Hydroxylation: Multiple hydroxylated metabolites can be formed, including mono- and di-hydroxylated derivatives.
Common reagents used in these reactions include oxidizing agents for the oxidation reactions and various catalysts for the hydroxylation and substitution reactions. The major products formed from these reactions are hydroxylated and oxidized derivatives of this compound .
科学的研究の応用
UniPR129 has a wide range of scientific research applications:
作用機序
UniPR129 exerts its effects by competitively inhibiting the binding of the EphA2 receptor to the ephrin-A1 ligand. This disruption prevents the activation of downstream signaling pathways involved in angiogenesis and tumor progression. The compound has shown low micromolar potency in cellular functional assays, including inhibition of EphA2 activation and disruption of in vitro angiogenesis .
類似化合物との比較
UniPR129 stands out among other Eph-ephrin antagonists due to its improved potency and reduced cytotoxicity. Similar compounds include:
EphB4 inhibitors: These compounds target the EphB4 receptor and have shown potential in cancer research but often suffer from poor chemical stability.
EphA2 inhibitors: Other inhibitors of the EphA2 receptor exist, but this compound has demonstrated superior potency and stability.
This compound’s unique combination of potency, stability, and low cytotoxicity makes it a valuable tool in scientific research and a promising lead compound for therapeutic development .
特性
分子式 |
C36H52N2O4 |
---|---|
分子量 |
576.8 g/mol |
IUPAC名 |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
InChIキー |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
異性体SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |
正規SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。